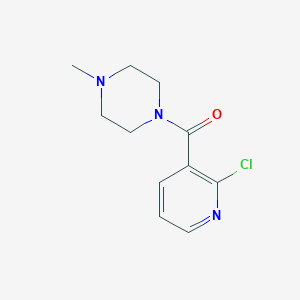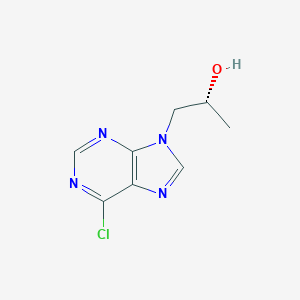![molecular formula C10H11NOS B186404 2-Ethyl-4H-benzo[1,4]thiazin-3-one CAS No. 83715-97-3](/img/structure/B186404.png)
2-Ethyl-4H-benzo[1,4]thiazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-4H-benzo[1,4]thiazin-3-one (EBT) is a heterocyclic compound that has been widely used in scientific research. EBT is a thiazine derivative that is commonly used as a redox indicator in analytical chemistry. EBT is also known for its ability to act as a photosensitizer in photodynamic therapy.
作用机制
The mechanism of action of 2-Ethyl-4H-benzo[1,4]thiazin-3-one as a redox indicator involves the transfer of electrons between the reducing agent and 2-Ethyl-4H-benzo[1,4]thiazin-3-one. 2-Ethyl-4H-benzo[1,4]thiazin-3-one is oxidized to a blue colored form when it accepts electrons from the reducing agent. The blue form of 2-Ethyl-4H-benzo[1,4]thiazin-3-one can be reduced back to the original colorless form by an oxidizing agent.
生化和生理效应
2-Ethyl-4H-benzo[1,4]thiazin-3-one has been shown to have antimicrobial properties. 2-Ethyl-4H-benzo[1,4]thiazin-3-one has been found to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 2-Ethyl-4H-benzo[1,4]thiazin-3-one has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
The advantages of using 2-Ethyl-4H-benzo[1,4]thiazin-3-one in lab experiments include its high sensitivity and selectivity as a redox indicator. 2-Ethyl-4H-benzo[1,4]thiazin-3-one is also relatively easy to synthesize and is stable under a wide range of conditions. However, the limitations of using 2-Ethyl-4H-benzo[1,4]thiazin-3-one include its limited solubility in water and its potential toxicity to cells at high concentrations.
未来方向
There are several future directions for the use of 2-Ethyl-4H-benzo[1,4]thiazin-3-one in scientific research. One potential direction is the development of new synthesis methods for 2-Ethyl-4H-benzo[1,4]thiazin-3-one that are more efficient and environmentally friendly. Another direction is the investigation of the potential use of 2-Ethyl-4H-benzo[1,4]thiazin-3-one as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Ethyl-4H-benzo[1,4]thiazin-3-one and its potential applications in medicine.
合成方法
2-Ethyl-4H-benzo[1,4]thiazin-3-one can be synthesized through a variety of methods. One common method is the reaction of 2-aminobenzenethiol with ethyl acetoacetate in the presence of a strong base. Another method involves the reaction of 2-chlorobenzenethiol with ethyl acetoacetate in the presence of a base.
科学研究应用
2-Ethyl-4H-benzo[1,4]thiazin-3-one has been extensively used in scientific research as a redox indicator. 2-Ethyl-4H-benzo[1,4]thiazin-3-one is commonly used to determine the presence of reducing agents in chemical reactions. 2-Ethyl-4H-benzo[1,4]thiazin-3-one is also used in analytical chemistry to determine the concentration of metals in solutions. In addition, 2-Ethyl-4H-benzo[1,4]thiazin-3-one has been used in photodynamic therapy as a photosensitizer.
属性
CAS 编号 |
83715-97-3 |
|---|---|
产品名称 |
2-Ethyl-4H-benzo[1,4]thiazin-3-one |
分子式 |
C10H11NOS |
分子量 |
193.27 g/mol |
IUPAC 名称 |
2-ethyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C10H11NOS/c1-2-8-10(12)11-7-5-3-4-6-9(7)13-8/h3-6,8H,2H2,1H3,(H,11,12) |
InChI 键 |
LOQBNBMYVUDPHC-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)NC2=CC=CC=C2S1 |
规范 SMILES |
CCC1C(=O)NC2=CC=CC=C2S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



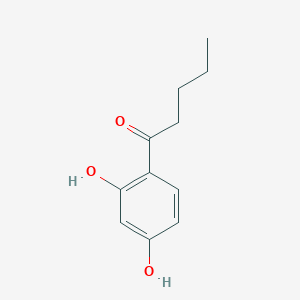
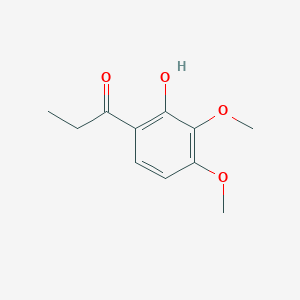
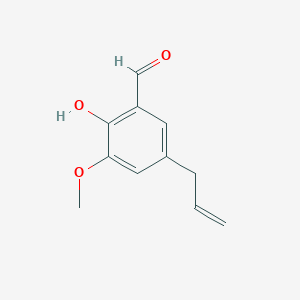

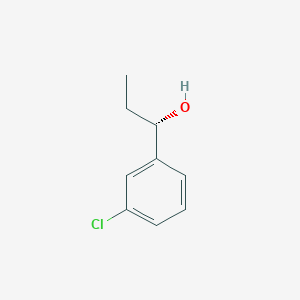

![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)
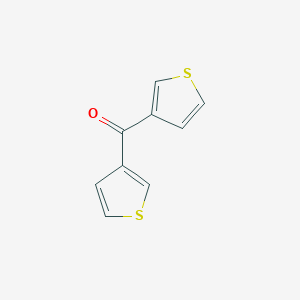

![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)

